molecular formula C50H46N6O4 B129355 1'-Phdet-dtp CAS No. 159355-77-8

1'-Phdet-dtp

Cat. No. B129355
M. Wt: 794.9 g/mol
InChI Key: JFPDNRWQLIIEKO-JNGKNBQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylethyl-4-(2,3,6-trimethylphenyl)-1,2,3,6-tetrahydropyridine (1-Phdet-dtp) is a novel compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1'-Phdet-dtp is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1'-Phdet-dtp has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

1'-Phdet-dtp has been shown to have various biochemical and physiological effects, including the induction of antioxidant enzymes, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress-induced damage. However, further research is needed to fully understand the extent of its effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1'-Phdet-dtp in lab experiments is its high yield and purity, making it a reliable compound for research. However, one limitation is the lack of studies on its toxicity and long-term effects, which limits its use in clinical trials.

Future Directions

Future research on 1'-Phdet-dtp should focus on its potential applications in various fields, including drug discovery, neuroprotection, and cancer treatment. Studies should also investigate its toxicity and long-term effects to determine its safety for clinical use. Additionally, research should explore the development of more efficient synthesis methods for 1'-Phdet-dtp.

Synthesis Methods

The synthesis of 1'-Phdet-dtp involves the reaction of 2,3,6-trimethylphenylacetonitrile with 1-phenylethylamine in the presence of sodium hydride and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 1'-Phdet-dtp in high yield and purity.

Scientific Research Applications

1'-Phdet-dtp has shown promising results in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. Studies have shown that 1'-Phdet-dtp has the potential to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.

properties

CAS RN

159355-77-8

Product Name

1'-Phdet-dtp

Molecular Formula

C50H46N6O4

Molecular Weight

794.9 g/mol

IUPAC Name

(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-16-[(E)-2-phenylethenyl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C50H46N6O4/c1-52-39(28-33-18-8-4-9-19-33)45(59)55-41(43(52)57)30-49(35-22-12-14-24-37(35)51-47(49)55)50-31-42-44(58)53(2)40(29-34-20-10-5-11-21-34)46(60)56(42)48(50)54(38-25-15-13-23-36(38)50)27-26-32-16-6-3-7-17-32/h3-27,39-42,47-48,51H,28-31H2,1-2H3/b27-26+/t39-,40-,41-,42-,47-,48-,49+,50+/m0/s1

InChI Key

JFPDNRWQLIIEKO-JNGKNBQXSA-N

Isomeric SMILES

CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5N(C8=CC=CC=C68)/C=C/C9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1

SMILES

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1

Canonical SMILES

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1

synonyms

1'-(2-phenylethylene)ditryptophenaline
1'-PhDET-DTP

Origin of Product

United States

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